[(Thiolan-2-yl)methyl]thiourea
Description
Structure
3D Structure
Properties
IUPAC Name |
thiolan-2-ylmethylthiourea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2S2/c7-6(9)8-4-5-2-1-3-10-5/h5H,1-4H2,(H3,7,8,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBSHZLJPQNLIRN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(SC1)CNC(=S)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Preparation of Thiourea Derivatives
Foundational Synthetic Routes to Thiourea (B124793) Analogues
The preparation of thiourea and its substituted analogues relies on several well-established synthetic transformations. These foundational routes provide the basis for creating a vast library of thiourea-containing compounds.
Condensation Reactions Involving Isothiocyanates and Amines
A widely employed and versatile method for the synthesis of N,N'-disubstituted thioureas is the condensation reaction between an isothiocyanate and a primary or secondary amine. researchgate.net This reaction proceeds through the nucleophilic attack of the amine nitrogen on the electrophilic carbon atom of the isothiocyanate group. nih.govmdpi.com The reaction is typically high-yielding and can be performed under mild conditions. researchgate.net
The general reaction is as follows:
R-N=C=S + R'-NH₂ → R-NH-C(=S)-NH-R'
This method's versatility allows for the synthesis of a wide array of symmetrical and unsymmetrical thioureas by varying the substituents on both the isothiocyanate and the amine. nih.gov For instance, reacting phenyl isothiocyanate with various amines in dichloromethane (B109758) or tert-butanol (B103910) has been shown to produce a range of thiourea derivatives. researchgate.net
| Reactant 1 | Reactant 2 | Product | Reference |
| Isothiocyanate | Primary/Secondary Amine | N,N'-Disubstituted Thiourea | researchgate.net |
| Phenyl Isothiocyanate | Various Amines | Substituted Phenylthioureas | researchgate.net |
| Benzyl Isothiocyanate | Various Amines | Substituted Benzylthioureas | analis.com.my |
Reaction Pathways Utilizing Carbon Disulfide and Primary Amines
One-pot syntheses have been developed where an amine, carbon disulfide, and an oxidizing agent are reacted to form symmetrical and asymmetrical thioureas. researchgate.net Additionally, the reaction of primary aliphatic amines with carbon disulfide in an aqueous medium provides an environmentally friendly route to di- and trisubstituted thioureas. organic-chemistry.org
| Reactants | Conditions | Product | Reference |
| Primary Amine, Carbon Disulfide | Oxidizing Agent | Symmetrical/Asymmetrical Thioureas | researchgate.net |
| Primary Aliphatic Amine, Carbon Disulfide | Aqueous Medium | Di- and Trisubstituted Thioureas | organic-chemistry.org |
| Amines, Carbon Disulfide, Carbon Tetrabromide | Mild Conditions | Symmetrical Thioureas | lnu.edu.cn |
Specific Synthetic Approaches for [(Thiolan-2-yl)methyl]thiourea and Related Thiolane-Containing Thioureas
A plausible and efficient route would involve the reaction of (thiolan-2-yl)methanamine with an isothiocyanate. For the synthesis of the parent compound, this compound, the amine would be reacted with a source of thiocyanic acid or an equivalent reagent that can generate the unsubstituted thiourea functionality.
Alternatively, the reaction of (thiolan-2-yl)methanamine with carbon disulfide would lead to the formation of the corresponding dithiocarbamate (B8719985) intermediate. Subsequent reaction with another equivalent of the amine under appropriate conditions would yield the symmetrical N,N'-bisthis compound. To obtain the monosubstituted this compound via this route, a one-pot reaction with a controlled stoichiometry of ammonia (B1221849) or an ammonia equivalent would be necessary after the initial formation of the dithiocarbamate or in-situ generated isothiocyanate.
Advancements in Green Chemistry Synthesis of Thiourea Derivatives
In recent years, there has been a significant shift towards the development of more environmentally benign synthetic methodologies. The synthesis of thiourea derivatives has also benefited from these "green chemistry" approaches, focusing on minimizing waste, avoiding hazardous solvents, and reducing energy consumption.
Solvent-Free and Catalyst-Free Reaction Conditions
A notable advancement in green synthesis is the use of solvent-free and catalyst-free reaction conditions. Mechanochemical methods, such as grinding or ball milling, have emerged as powerful techniques for the synthesis of thioureas. nih.govbeilstein-journals.org These methods involve the direct mixing and grinding of solid reactants, often leading to quantitative yields in short reaction times without the need for solvents. beilstein-journals.orgtandfonline.com For example, the reaction of various isothiocyanates with amines can be efficiently carried out by simple grinding in a mortar and pestle. beilstein-journals.org
This solvent-free approach has been successfully applied to the synthesis of various chiral N,N'-disubstituted thioureas by just mixing the reagents. researchgate.net
| Method | Reactants | Conditions | Outcome | Reference |
| Grinding/Ball Milling | Isothiocyanates, Amines | Solvent-free, Catalyst-free | High yields, short reaction times | nih.govbeilstein-journals.org |
| Just Mixing | Chiral Amines, Isothiocyanates | Solvent-free | Instantaneous reaction, high yields | researchgate.net |
Aqueous Medium Synthesis Protocols
Water, being a non-toxic, non-flammable, and readily available solvent, is an ideal medium for green chemical synthesis. Several methods have been developed for the synthesis of thiourea derivatives in an aqueous medium. organic-chemistry.orgresearchgate.net An efficient protocol for the synthesis of symmetrical and unsymmetrical substituted thioureas involves the simple condensation of amines and carbon disulfide in water. organic-chemistry.org This method works particularly well with aliphatic primary amines. organic-chemistry.org
Another approach involves a two-step, one-pot synthesis of unsymmetrical N,N'-disubstituted thioureas in water, where an amine is first reacted with phenyl chlorothionoformate, followed by the addition of a second amine. researchgate.net
| Reactants | Solvent | Conditions | Product | Reference |
| Amines, Carbon Disulfide | Water | - | Symmetrical and Unsymmetrical Thioureas | organic-chemistry.org |
| Amine, Phenyl Chlorothionoformate, Second Amine | Water | Reflux | Unsymmetrical N,N'-Disubstituted Thioureas | researchgate.net |
Application of Environmentally Benign Solvents (e.g., Cyrene)
The development of sustainable chemical processes has led to the investigation of environmentally benign solvents as replacements for traditional, often toxic, organic solvents. nih.gov Cyrene (dihydrolevoglucosenone), a bio-based solvent derived from cellulose, has emerged as a promising green alternative to dipolar aprotic solvents like N,N-dimethylformamide (DMF) and N-methyl-2-pyrrolidone (NMP), which are facing increasing regulatory scrutiny due to their toxicity. nih.govunimi.it
Cyrene is biodegradable, non-mutagenic, and non-toxic, making it an attractive medium for organic synthesis. researchgate.netrsc.org Its application in the synthesis of ureas, and by extension thioureas, has been explored as a greener alternative to conventional methods. unimi.itresearchgate.net The synthesis of thiourea derivatives in Cyrene typically involves the reaction of an isothiocyanate with a primary or secondary amine.
Research by Camp et al. demonstrated the use of Cyrene for the synthesis of ureas from isocyanates and amines. unimi.it A key challenge identified was the purification protocol, as Cyrene's high viscosity and co-elution with products could complicate isolation. researchgate.net However, a significant breakthrough was the discovery that adding water to the reaction mixture could facilitate the precipitation of the urea (B33335) product, allowing for simple filtration and removal of the water-miscible Cyrene solvent. researchgate.net This water-based work-up minimizes the use of other non-green solvents for extraction, further enhancing the environmental credentials of the process. researchgate.net
The general reaction scheme involves stirring the isothiocyanate and amine in Cyrene at room temperature. The reaction progress can be monitored, and upon completion, the addition of water induces precipitation of the thiourea product, which can then be collected. This approach avoids the use of hazardous solvents and simplifies product isolation. unimi.itresearchgate.net
Table 1: Synthesis of Urea Derivatives in Cyrene
This interactive table summarizes the findings from the synthesis of urea (a class of compounds structurally similar to thiourea) using Cyrene as a solvent, highlighting the efficiency and green aspects of the methodology.
| Reactant 1 | Reactant 2 | Solvent | Temperature | Time | Yield | Purification Method | Reference |
| Phenylisocyanate | Pyrrolidine | Cyrene | Room Temp. | 1 h | High | Precipitation with water | unimi.itresearchgate.net |
| Various Isocyanates | Primary/Secondary Amines | Cyrene | Room Temp. | 1 h | High | Precipitation with water | unimi.it |
Mechanochemical Synthesis Approaches (e.g., Resonant Acoustic Mixing)
Mechanochemistry, which involves inducing reactions in the solid state through mechanical force, offers a powerful, solvent-free alternative to traditional solution-phase synthesis. beilstein-journals.org Among various mechanochemical techniques, Resonant Acoustic Mixing (RAM) has emerged as a scalable and efficient method that eliminates the need for grinding media (e.g., balls) often used in milling processes. rsc.orgnih.gov
RAM technology operates by using low-frequency acoustic energy to create a uniform shear field throughout the solid reactants, leading to efficient mixing and activation. resodynmixers.com The system operates through vertical oscillations at a constant frequency (typically 60 Hz), with the energy input controlled by adjusting the acceleration (up to 100 G). rsc.org This method promotes particle-to-particle collisions, supplying the activation energy necessary for chemical bond formation and breaking without the use of bulk solvents. resodynmixers.com
The application of RAM to the synthesis of thiourea derivatives has shown significant promise. rsc.org This approach is particularly advantageous as it avoids environmentally harmful solvents, often reduces reaction times, and can lead to the formation of products that are difficult to obtain through conventional methods. beilstein-journals.orgrsc.org For instance, the synthesis of N-thiocarbamoyl benzotriazoles, which are unstable in solution, can be achieved as stable solids using mechanochemistry. beilstein-journals.org
Research has demonstrated that RAM can be faster and operationally simpler than conventional ball-milling. resodynmixers.com The technology's ability to precisely control energy input allows for tailored reaction conditions. resodynmixers.com The products are often recovered by simple filtration of the crude reaction mixture, simplifying the work-up process significantly. rsc.org This combination of efficiency, sustainability, and simplicity makes RAM a compelling technology for the synthesis of thioureas and other pharmaceutical compounds. rsc.orgresodynmixers.com
Table 2: Comparison of Mechanochemical Synthesis Methods for Thiourea Derivatives
This interactive table presents data on the mechanochemical synthesis of thioureas, comparing different approaches and highlighting the advantages of Resonant Acoustic Mixing.
| Method | Reactants | Solvent | Grinding Media | Time | Yield | Key Advantage | Reference |
| Manual Grinding | Amines + Isothiocyanates | None | Mortar & Pestle | Variable | High | Simplicity | beilstein-journals.org |
| Ball Milling | Amines + Carbon Disulfide | None | Balls | Variable | High | In-situ reagent generation | beilstein-journals.org |
| Resonant Acoustic Mixing (RAM) | Oxidized Thiourea Derivatives | None | None | 60 min | ~90% | No media, scalable, fast | rsc.orgresodynmixers.com |
Kinetic and Thermodynamic Considerations in Thiourea Formation
The formation and decomposition of thiourea and its derivatives are governed by specific kinetic and thermodynamic parameters. Understanding these factors is crucial for optimizing reaction conditions and ensuring product stability.
Kinetics: The synthesis of thioureas often proceeds through nucleophilic addition of an amine to an isothiocyanate. The reaction mechanism involves the attack of the amine's nitrogen atom on the electrophilic carbon of the isothiocyanate group. researchgate.net The kinetics of thiourea decomposition have also been studied, particularly in different media. For example, the decomposition of thiourea dioxides in alkaline solutions under aerobic conditions has been shown to follow zero-order kinetics after an initial induction period. acs.org
Thermal decomposition studies of solid thiourea reveal a complex process. researchgate.net Isothermal and non-isothermal kinetic methods have been used to determine the kinetic parameters for the thermolysis of thiourea, which can isomerize to ammonium (B1175870) thiocyanate (B1210189) at temperatures between 140-180°C. researchgate.net Above 180°C, significant decomposition occurs, releasing gaseous products like ammonia and thiocyanic acid. researchgate.netresearchgate.net
Table 3: Kinetic Parameters for Thermal Decomposition of Thiourea and its Oxides
This interactive table summarizes key kinetic data related to the decomposition of thiourea compounds.
| Compound | Kinetic Model | Apparent Activation Energy (Ea) | Pre-exponential Factor (A) | Reference |
| Thiourea | Johnson-Mehl-Avrami (n=2) | Not Specified | Not Specified | researchgate.net |
| Thiourea Dioxide | Zero-Order | Not Specified | Not Specified | acs.org |
| Thiourea Trioxide | Johnson-Mehl-Avrami (n=3) | Not Specified | Not Specified | researchgate.net |
Thermodynamics: The thermodynamic properties of thiourea have been investigated using techniques like differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA). researchgate.net These studies provide data on enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG) associated with phase transitions and decomposition. The enthalpy of fusion for thiourea has been reported to be around 12.6 kJ/mol, and it melts at approximately 179°C (452 K). nist.gov
The thermal decomposition of thiourea is an endothermic process. Studies have determined the thermodynamic parameters for its decomposition, showing that the process becomes spontaneous at higher temperatures. The isomerization of thiourea to ammonium thiocyanate is a reversible equilibrium reaction that occurs in the molten state. researchgate.netwikipedia.org
Table 4: Thermodynamic Data for Thiourea
This interactive table provides key thermodynamic values for thiourea.
| Property | Value | Units | Method | Reference |
| Melting Point (Tfus) | 452.2 | K | N/A | nist.gov |
| Enthalpy of Fusion (ΔfusH) | 12.6 | kJ/mol | DSC | nist.gov |
| Enthalpy of Sublimation (ΔsubH°) | 112 ± 2 | kJ/mol | ME | nist.gov |
| Enthalpy of Decomposition (ΔH++) | Varies with conditions | kJ/mol | DSC/TGA | researchgate.net |
| Entropy of Decomposition (ΔS++) | Varies with conditions | J/mol·K | DSC/TGA | researchgate.net |
| Gibbs Energy of Decomposition (ΔG++) | Varies with conditions | kJ/mol | DSC/TGA | researchgate.net |
Structural Elucidation and Advanced Spectroscopic Characterization
Molecular Structure Determination Techniques
The primary methods employed for the structural elucidation of [(Thiolan-2-yl)methyl]thiourea involve NMR and Fourier Transform Infrared (FT-IR) spectroscopy. These techniques offer complementary information, with NMR providing detailed insight into the carbon-hydrogen framework and FT-IR identifying the key functional groups through their characteristic vibrational frequencies.
NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. By observing the behavior of atomic nuclei in a magnetic field, NMR provides information about the chemical environment of each nucleus, allowing for the deduction of molecular structure.
The proton (¹H) NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the different types of protons in the molecule. The chemical shifts (δ) are influenced by the electronic environment of the protons.
The protons of the thiourea (B124793) group (-NH-C(S)-NH₂) are expected to appear as broad singlets in the downfield region of the spectrum, typically between 7.0 and 9.5 ppm. The exact chemical shift and broadness of these signals can be influenced by factors such as solvent, concentration, and temperature due to hydrogen bonding and chemical exchange.
The protons of the tetrahydrothiophene (B86538) ring and the methylene (B1212753) bridge (-CH₂-) that links it to the thiourea moiety will appear in the upfield region. The methine proton at the 2-position of the thiolan ring (C2-H) is expected to be the most deshielded of the ring protons due to its proximity to the sulfur atom and the substituted methylene group. This proton would likely appear as a multiplet. The methylene protons of the thiolan ring (at C3, C4, and C5) would resonate as complex multiplets further upfield. The methylene bridge protons (-S-CH₂-N) are anticipated to show a signal that is influenced by both the sulfur atom of the ring and the nitrogen atom of the thiourea group.
A summary of the predicted ¹H NMR spectral data is presented in the table below.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |
| -NH (thiourea) | 7.5 - 9.5 | Broad Singlet |
| -NH₂ (thiourea) | 7.0 - 8.5 | Broad Singlet |
| C2-H (thiolan) | 3.5 - 4.0 | Multiplet |
| -CH₂-N (bridge) | 3.2 - 3.7 | Multiplet |
| C5-H₂ (thiolan) | 2.8 - 3.2 | Multiplet |
| C3-H₂, C4-H₂ (thiolan) | 1.8 - 2.5 | Multiplet |
The carbon-13 (¹³C) NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal.
The most downfield signal is expected for the carbon of the thiocarbonyl group (C=S) of the thiourea moiety, typically appearing in the range of 180-190 ppm. The carbons of the tetrahydrothiophene ring are expected to resonate in the upfield region. The carbon at the 2-position (C2), being adjacent to the sulfur atom and the point of substitution, would be the most deshielded of the ring carbons. The carbons at positions 3, 4, and 5 would appear at progressively higher fields. The carbon of the methylene bridge (-CH₂-) will have a chemical shift influenced by the adjacent nitrogen and the thiolan ring.
The predicted ¹³C NMR chemical shifts are summarized in the following table.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C=S (thiourea) | 180 - 190 |
| C2 (thiolan) | 45 - 55 |
| -CH₂-N (bridge) | 40 - 50 |
| C5 (thiolan) | 30 - 40 |
| C3, C4 (thiolan) | 25 - 35 |
While one-dimensional ¹H and ¹³C NMR provide fundamental structural information, advanced NMR techniques can offer deeper insights. Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be invaluable in definitively assigning the proton and carbon signals. A COSY spectrum would reveal the coupling relationships between adjacent protons, helping to trace the connectivity within the thiolan ring and the methylene bridge. An HSQC spectrum would correlate each proton signal with its directly attached carbon, confirming the assignments made from the 1D spectra.
Variable Temperature (VT) NMR could be employed to study the dynamic processes in the molecule, such as the restricted rotation around the C-N bonds of the thiourea moiety and the potential for ring puckering in the tetrahydrothiophene ring. Changes in the NMR spectrum as a function of temperature can provide thermodynamic and kinetic information about these processes.
Vibrational spectroscopy, particularly FT-IR, is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.
The FT-IR spectrum of this compound is expected to show characteristic absorption bands for the N-H, C-H, C-N, and C=S functional groups.
The N-H stretching vibrations of the primary and secondary amines in the thiourea group are expected to appear as broad bands in the region of 3100-3400 cm⁻¹. The C-H stretching vibrations of the methylene and methine groups of the thiolan ring and the methylene bridge will be observed in the 2850-3000 cm⁻¹ region.
The "thiourea band," which arises from a combination of N-C-N stretching, C=S stretching, and N-H bending vibrations, is a key diagnostic feature and is typically found in the 1400-1600 cm⁻¹ region. The C-N stretching vibrations are expected in the 1200-1350 cm⁻¹ range, while the C=S stretching vibration should give a band of medium intensity around 1000-1200 cm⁻¹. The C-S stretching of the thiolan ring is expected to appear in the fingerprint region, typically between 600 and 800 cm⁻¹.
A summary of the predicted FT-IR absorption bands is provided in the table below.
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
| N-H stretching (thiourea) | 3100 - 3400 | Medium to Strong, Broad |
| C-H stretching (aliphatic) | 2850 - 3000 | Medium to Strong |
| N-H bending (thiourea) | 1550 - 1650 | Medium to Strong |
| C-N stretching | 1400 - 1500 | Medium to Strong |
| C=S stretching | 1000 - 1200 | Medium |
| C-S stretching (thiolan) | 600 - 800 | Weak to Medium |
Vibrational Spectroscopy
Raman Spectroscopy Applications
The Raman spectrum of this compound would be expected to exhibit key vibrations associated with the thiourea moiety and the thiolane ring. The C=S stretching vibration is one of the most characteristic bands for thiourea derivatives and typically appears in the region of 700-800 cm⁻¹. For instance, in quantitative Raman spectroscopy of thiourea, the C=S vibrational band is observed at 730 cm⁻¹ researchgate.net. The N-C-N stretching and bending vibrations are also prominent, usually found in the 1400-1500 cm⁻¹ and 450-550 cm⁻¹ regions, respectively. The N-H stretching vibrations would be observed at higher wavenumbers, typically above 3100 cm⁻¹.
The thiolane ring would contribute its own set of characteristic vibrations. The C-S stretching vibrations of the saturated heterocyclic ring are expected in the 600-700 cm⁻¹ range. The C-C stretching and CH₂ bending and rocking modes of the thiolane ring would appear in the fingerprint region (below 1500 cm⁻¹). The application of Raman spectroscopy can also be extended to study the interactions of this compound with other molecules or surfaces, as the vibrational frequencies can be sensitive to changes in the molecular environment, such as hydrogen bonding.
Table 1: Predicted Characteristic Raman Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Thiourea | C=S stretch | 700 - 800 |
| Thiourea | N-C-N stretch | 1400 - 1500 |
| Thiourea | N-C-S bend | 450 - 550 |
| Thiourea | N-H stretch | > 3100 |
| Thiolane | C-S stretch | 600 - 700 |
| Thiolane | CH₂ bend/rock | < 1500 |
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry is an essential analytical technique for determining the molecular weight and elucidating the structure of a compound through the analysis of its fragmentation pattern. For this compound (C₆H₁₂N₂S₂), the exact molecular weight is 176.30 g/mol bldpharm.com.
While a specific published mass spectrum for this compound is not available, the fragmentation behavior can be predicted based on the known fragmentation pathways of other thiourea derivatives nih.govtsijournals.com. Upon electron ionization, the molecular ion peak [M]⁺• would be expected at m/z 176.
The fragmentation of thiourea derivatives is often characterized by cleavages of the C-N bonds and rearrangements researchgate.net. Key fragmentation pathways for this compound would likely involve:
α-cleavage adjacent to the sulfur atom of the thiolane ring, leading to the loss of the thiourea group or parts of it.
Cleavage of the C-N bond connecting the methyl group to the thiourea nitrogen. This would generate a stable [(Thiolan-2-yl)methyl]⁺ cation at m/z 101.
Fragmentation of the thiourea moiety itself, leading to the formation of ions such as [SCN]⁺ or [NH₂CS]⁺.
Loss of small neutral molecules like H₂S or NH₃.
The fragmentation pattern provides a molecular fingerprint that can be used for structural confirmation and identification.
Table 2: Predicted Key Fragments in the Mass Spectrum of this compound
| Fragment Ion | Proposed Structure | m/z |
| [C₆H₁₂N₂S₂]⁺• | Molecular Ion | 176 |
| [C₅H₉S]⁺ | (Thiolan-2-yl)methyl cation | 101 |
| [CH₄N₂S]⁺• | Thiourea radical cation | 76 |
| [CH₂NS]⁺ | Thiocyanatomethyl cation | 58 |
X-ray Crystallography for Solid-State Structure Analysis
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While a specific crystal structure for this compound has not been deposited in the Cambridge Crystallographic Data Centre (CCDC), extensive studies on other thiourea derivatives provide a strong basis for predicting its solid-state structure mersin.edu.trmaterialsconferences.com.
Determination of Bond Lengths, Bond Angles, and Dihedral Angles
The molecular geometry of this compound can be predicted by analogy to related crystal structures. The thiourea core (N₂C=S) is known to be planar wikipedia.org. The C=S bond length in thiourea is approximately 1.71 Å, and the C-N bond lengths are around 1.33 Å, indicating some double bond character due to resonance wikipedia.org.
The geometry of the thiolane ring is expected to adopt a twisted or envelope conformation to minimize steric strain. The bond lengths and angles within the [(Thiolan-2-yl)methyl] group would be typical for sp³ hybridized carbon and sulfur atoms.
Table 4: Predicted Bond Lengths and Angles for this compound
| Bond/Angle | Predicted Value |
| C=S bond length | ~1.71 Å |
| C-N bond length (thiourea) | ~1.33 Å |
| N-C-N bond angle | ~118° |
| C-S-C bond angle (thiolane) | ~93° |
Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)
The crystal packing of thiourea derivatives is typically dominated by intermolecular hydrogen bonds involving the N-H groups of the thiourea moiety as donors and the sulfur atom as an acceptor mersin.edu.tr. This often leads to the formation of characteristic hydrogen-bonded synthons, such as dimers or chains.
Conformational Analysis and Polymorphism
The molecule of this compound possesses conformational flexibility, primarily due to rotation around the C-N and C-C single bonds. The conformation of the thiourea unit itself is of particular interest. Studies on N-alkyl-substituted thioureas have shown that conformations with the alkyl group cis to the sulfur atom are generally more stable than the trans forms acs.orgresearchgate.net. The orientation of the substituents with respect to the C=S bond can be described as syn or anti.
Polymorphism, the ability of a compound to crystallize in more than one crystal structure, is a known phenomenon for thiourea derivatives researchgate.net. The different packing arrangements in polymorphs arise from variations in intermolecular interactions, particularly hydrogen bonding patterns. It is plausible that this compound could also exhibit polymorphism under different crystallization conditions.
Chemical Reactivity and Reaction Mechanisms of Thiolan 2 Yl Methyl Thiourea
Reactivity of the Thiourea (B124793) Functional Group
The thiourea group, with its H₂N-C(=S)-NH-R structure, is the primary center of reactivity in [(Thiolan-2-yl)methyl]thiourea. Its chemical behavior is dictated by the presence of nitrogen and sulfur atoms, which confer both nucleophilic and basic properties, and the electrophilic nature of the thiocarbonyl carbon.
Nucleophilic and Electrophilic Sites on the Thiourea Moiety
The thiourea functional group possesses multiple reactive sites, allowing it to interact with a variety of chemical species. The sulfur and nitrogen atoms are key nucleophilic centers, while the carbon atom of the thiocarbonyl group acts as an electrophile.
Nucleophilic Sulfur: The sulfur atom is considered a soft nucleophile and is highly polarizable. wikipedia.orgnih.gov It readily attacks soft electrophiles. For instance, in alkylation reactions, the sulfur atom acts as the nucleophile to form isothiouronium salts. wikipedia.org The lone pairs on the sulfur atom also allow it to act as a ligating center, coordinating with a wide range of metal ions to form stable complexes. mdpi.comrsc.org
Nucleophilic Nitrogen: The nitrogen atoms also possess lone pairs of electrons and can act as nucleophiles, although they are generally less nucleophilic than the sulfur atom in this moiety. N-alkylation can occur, particularly if the sulfur atom is sterically hindered or its nucleophilicity is reduced. tsijournals.com
Electrophilic Carbon: The carbon atom of the thiocarbonyl group (C=S) is electron-deficient due to the electronegativity of the surrounding sulfur and nitrogen atoms. This makes it susceptible to attack by nucleophiles. This electrophilicity is fundamental to many reactions involving thiourea derivatives, such as their synthesis via the addition of amines to isothiocyanates.
| Site | Type | Description of Reactivity |
| Sulfur (S) Atom | Nucleophilic (Soft) | Primary site for alkylation (forming isothiouronium salts) and coordination with soft metal ions. wikipedia.orgmdpi.comrsc.org |
| Nitrogen (N) Atoms | Nucleophilic (Harder) | Can participate in alkylation and acylation reactions, though often secondary to the sulfur atom. tsijournals.com |
| Carbon (C) Atom | Electrophilic | Susceptible to attack by various nucleophiles, a key step in many addition and condensation reactions. |
Tautomerism and Isomerization Pathways
Thiourea and its derivatives, including this compound, exist in a tautomeric equilibrium between the thione form and the thiol (or isothiourea) form. wikipedia.orgmdpi.com
The thione form, characterized by the carbon-sulfur double bond (C=S), is generally the more stable and predominant tautomer, especially in aqueous solutions. wikipedia.orgmdpi.comresearchgate.net The thiol form features a carbon-nitrogen double bond (C=N) and a sulfhydryl group (-SH). Although it is the minor component in the equilibrium, the thiol tautomer can be the reactive species in certain reactions, particularly those involving protonation or reactions at the sulfur atom. researchgate.net The equilibrium can be influenced by factors such as the solvent, pH, and the nature of the substituents on the nitrogen atoms.
| Tautomeric Form | Key Structural Feature | Predominance |
| Thione | C=S double bond | The major, more stable form in most conditions, particularly in aqueous solution. wikipedia.orgmdpi.comresearchgate.net |
| Thiol (Isothiourea) | C=N double bond and -SH group | The minor form in equilibrium, but can be the key reactive intermediate in specific reactions. researchgate.net |
Reactivity Pertaining to the Thiolane Ring System
The thiolane ring, also known as tetrahydrothiophene (B86538), is a saturated five-membered sulfur-containing heterocycle. Unlike its aromatic counterpart, thiophene, the thiolane ring is generally less reactive. Its reactivity is primarily centered on the sulfur atom. wikipedia.org
The sulfur atom in the thiolane ring possesses lone pairs of electrons, making it a nucleophilic and basic center. It can undergo alkylation to form sulfonium (B1226848) salts and can be oxidized. Common oxidation reactions convert the sulfide (B99878) to a sulfoxide (B87167) and subsequently to a sulfone, using oxidizing agents like hydrogen peroxide or peroxy acids. These oxidation states significantly alter the electronic properties and reactivity of the ring. The ring itself is relatively stable and does not readily undergo ring-opening reactions except under harsh conditions or with specific reagents, such as certain metal complexes that can activate C-S bonds. rsc.org
Oxidative Transformations of Thiourea Derivatives
Thiourea derivatives are susceptible to oxidation by a wide range of oxidants, leading to various products depending on the reaction conditions and the strength of the oxidizing agent. researchgate.net This susceptibility is a key feature of their chemical reactivity.
Formation of Oxidized Thiourea Species (e.g., Thiourea Dioxide, Thiourea Trioxide)
The oxidation of thiourea proceeds in stages. A mild, one-electron oxidation typically yields a dimer, formamidine (B1211174) disulfide, which is the first stable oxidation product. researchgate.net911metallurgist.com This species is formed through the coupling of two thiourea radicals.
With stronger oxidizing agents, such as hydrogen peroxide or ferrate(VI), two-electron oxidation occurs, leading to the formation of formamidinesulfinic acid, commonly known as thiourea dioxide. researchgate.netacs.org Thiourea dioxide itself exists in a tautomeric equilibrium. winona.edu Further oxidation can lead to the formation of formamidinesulfonic acid (thiourea trioxide) and ultimately to the complete degradation of the molecule.
| Oxidized Species | Common Name | Key Structural Feature |
| Formamidine Disulfide | - | Contains a disulfide (S-S) bond linking two formamidine units. researchgate.net911metallurgist.com |
| Formamidinesulfinic Acid | Thiourea Dioxide | Contains a sulfinic acid group, -S(O)OH. researchgate.netwinona.edu |
| Formamidinesulfonic Acid | Thiourea Trioxide | Contains a sulfonic acid group, -SO₃H. |
Chemical Consequences of Oxidation
The oxidation of the thiourea moiety in this compound has significant chemical consequences. The initial oxidation to formamidine disulfide is a reversible process under certain conditions. However, further oxidation to thiourea dioxide and beyond leads to irreversible decomposition of the original structure. 911metallurgist.com
This degradation results in the loss of the characteristic properties of the thiourea group. For example, the ability of the sulfur atom to coordinate with metal ions is diminished or completely lost upon oxidation. 911metallurgist.com The antioxidant properties of the thiourea are also consumed during this process. researchgate.net The ultimate oxidation products are typically urea (B33335), carbon dioxide, sulfate, and ammonium (B1175870) ions, which are generally considered less toxic than the parent thiourea compound. researchgate.net This oxidative degradation pathway is a critical aspect of the molecule's environmental and metabolic fate.
Cyclization and Heterocycle Formation Involving Thiourea Scaffolds
Thiourea and its derivatives are versatile building blocks in synthetic organic chemistry, widely utilized for the construction of a diverse array of heterocyclic compounds. The presence of both nucleophilic nitrogen and sulfur atoms, as well as the central electrophilic carbon atom, allows for a variety of cyclization strategies. Generally, these reactions involve the reaction of the thiourea moiety with bifunctional electrophiles.
Common classes of heterocycles synthesized from thiourea scaffolds include, but are not limited to:
Thiazoles
Pyrimidines
Imidazoles
Thiadiazoles
The reaction pathways to these heterocycles are influenced by factors such as the nature of the substituents on the thiourea nitrogen atoms, the type of electrophilic reagent used, and the reaction conditions (e.g., temperature, solvent, catalyst). For instance, the Hantzsch thiazole (B1198619) synthesis is a classic example where a thiourea reacts with an α-haloketone to yield a thiazole ring.
However, a specific investigation into the cyclization and heterocycle formation of this compound has not been reported. The influence of the thionan-2-ylmethyl group on the regioselectivity and stereoselectivity of such cyclization reactions remains an unexplored area of research.
Mechanistic Investigations of Novel Reactions
Detailed mechanistic studies provide crucial insights into the course of chemical reactions, enabling the optimization of reaction conditions and the design of new synthetic methodologies. For thiourea derivatives, mechanistic investigations often focus on understanding the role of the thiourea as a reactant, intermediate, or catalyst.
Key areas of mechanistic investigation for thiourea reactions include:
Tautomerism: The equilibrium between the thione and thiol tautomers of thiourea can significantly impact its reactivity.
Nucleophilicity: The relative nucleophilicity of the sulfur and nitrogen atoms determines the initial site of attack in many reactions.
Role as a Catalyst: Chiral thiourea derivatives have emerged as powerful organocatalysts, activating substrates through hydrogen bonding. Mechanistic studies in this area often employ kinetic analysis, spectroscopic techniques (e.g., NMR), and computational modeling to elucidate the catalytic cycle.
Despite the broad interest in the mechanisms of thiourea reactions, no specific mechanistic investigations concerning novel reactions of this compound have been published. The potential for the thiolane ring to participate in or influence reaction mechanisms, for example, through neighboring group participation or by affecting the conformational preferences of the thiourea moiety, is yet to be explored.
Coordination Chemistry of Thiolan 2 Yl Methyl Thiourea As a Ligand
Ligand Properties and Coordination Potential of [(Thiolan-2-yl)methyl]thiourea
This compound, a derivative of thiourea (B124793), possesses characteristic properties that make it an effective ligand in coordination chemistry. Its ability to form stable complexes is rooted in the presence of multiple donor atoms and the electronic influence of its substituents.
Identification of Multi-Donor Sites (Sulfur, Nitrogen)
The coordination potential of this compound is primarily defined by the presence of soft sulfur and hard nitrogen donor atoms within the thiourea backbone. rdd.edu.iq Thiourea and its derivatives are recognized as versatile ligands capable of coordinating with metal ions in several ways. materialsciencejournal.orgsphinxsai.com The key donor sites are:
Thiocarbonyl Sulfur Atom: The sulfur atom of the C=S group is a soft donor, readily forming coordinate bonds with transition metals. This is the most common coordination site for thiourea-type ligands. rdd.edu.iqmdpi.com
Amine Nitrogen Atoms: The two nitrogen atoms of the thiourea moiety are harder donor sites. rdd.edu.iq Their involvement in coordination can lead to different structural arrangements, including chelation. mdpi.com
Due to these multiple donor sites, thiourea derivatives can act as monodentate, bidentate, or even bridging ligands, contributing to the formation of a wide array of metal complexes with diverse geometries and properties. rdd.edu.iqmdpi.com
Influence of the Thiolane Substituent on Ligand Properties
The presence of the (thiolan-2-yl)methyl group as a substituent on the thiourea structure influences its electronic and steric properties as a ligand. The thiolane ring, a saturated heterocycle containing a sulfur atom, and the adjacent methylene (B1212753) group are primarily alkyl in nature. As an alkyl group, it is generally considered to be electron-donating. This inductive effect can increase the electron density on the nitrogen and sulfur atoms of the thiourea core, potentially enhancing their nucleophilicity and coordination ability.
While the thiolane ring itself contains a thioether sulfur atom, this site is a significantly weaker Lewis base compared to the thiocarbonyl sulfur of the thiourea group. Consequently, coordination is overwhelmingly favored to occur through the thiourea moiety's sulfur and/or nitrogen atoms rather than the sulfur atom of the thiolane ring. The bulkiness of the thiolane substituent may also introduce steric hindrance that can influence the geometry of the resulting metal complexes and potentially the coordination mode adopted by the ligand.
Synthesis and Characterization of Metal Complexes
The synthesis of metal complexes with this compound typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. The resulting complexes can be characterized by various spectroscopic and analytical techniques to determine their structure and bonding.
Complexation with Transition Metals
Thiourea derivatives are known to form stable complexes with a wide range of transition metals. materialsciencejournal.orgsphinxsai.com Based on the extensive coordination chemistry of similar ligands, this compound is expected to form complexes with metals such as:
Iron (Fe)
Palladium (Pd) nih.gov
Cobalt (Co) sphinxsai.com
Copper (Cu) sphinxsai.commdpi.com
Nickel (Ni) materialsciencejournal.orgsphinxsai.commdpi.com
Zinc (Zn) sphinxsai.commdpi.com
Silver (Ag) nih.gov
Gold (Au) nih.gov
Mercury (Hg) mdpi.com
The synthesis of these complexes often involves straightforward procedures, such as mixing solutions of the ligand and the metal salt at room temperature or with gentle heating. mdpi.com The stoichiometry of the reaction and the nature of the metal ion play a crucial role in determining the final structure of the complex.
Monodentate Coordination Modes Through Sulfur Atom
The most common coordination mode for neutral thiourea ligands is monodentate, where bonding to the metal center occurs exclusively through the sulfur atom. mdpi.com This is particularly prevalent with soft metal ions that have a high affinity for soft sulfur donors, according to the Hard and Soft Acids and Bases (HSAB) theory. In this mode, the ligand coordinates as a neutral molecule.
Table 1: Examples of Metals Favoring Monodentate S-Coordination with Thiourea Ligands
| Metal Ion | Typical Coordination Environment |
|---|---|
| Ag(I) | Linear or tetrahedral complexes nih.gov |
| Au(I) | Linear complexes nih.gov |
| Pd(II) | Square planar complexes nih.gov |
| Pt(II) | Square planar complexes mdpi.comnih.gov |
| Hg(II) | Tetrahedral complexes mdpi.com |
| Cu(I) | Trigonal planar or tetrahedral complexes rdd.edu.iq |
This coordination is confirmed through techniques like infrared (IR) spectroscopy, where a shift in the C=S stretching frequency is observed, and X-ray crystallography, which provides definitive structural evidence. mdpi.com
Bidentate Chelation Through Nitrogen and Sulfur Atoms
Under certain conditions, particularly in the presence of a base or with specific metal ions, thiourea ligands can be deprotonated at one of the nitrogen atoms. mdpi.comstackexchange.com The resulting anionic ligand can then act as a bidentate chelating agent, coordinating to a single metal center through both a nitrogen and the sulfur atom. mdpi.com This N,S-chelation results in the formation of a stable four-membered ring structure. researchgate.net
Bidentate coordination is often observed with first-row transition metals that can facilitate the deprotonation of the N-H group.
Table 2: Examples of Metals Forming Bidentate N,S-Chelates with Thiourea Ligands
| Metal Ion | Typical Coordination Environment |
|---|---|
| Ni(II) | Square planar or octahedral complexes mdpi.com |
| Cu(II) | Square planar or distorted octahedral complexes mdpi.com |
| Pd(II) | Square planar complexes mdpi.com |
| Pt(II) | Square planar complexes mdpi.com |
| Co(II) | Tetrahedral or octahedral complexes |
The formation of a chelate is often indicated by significant changes in the IR and NMR spectra of the ligand upon complexation. mdpi.com For instance, the disappearance of an N-H stretching band in the IR spectrum can suggest deprotonation and subsequent coordination of the nitrogen atom. mdpi.com
Stoichiometry and Coordination Geometry of Resulting Complexes
In the broader context of thiourea-based ligands, the stoichiometry of metal complexes can vary, commonly forming complexes with metal-to-ligand ratios of 1:1, 1:2, 1:3, and 1:4. The resulting coordination geometry is influenced by several factors, including the nature of the metal ion, the steric and electronic properties of the thiourea derivative, the counter-ion, and the solvent system used for synthesis.
For complexes of this compound, one could hypothesize potential coordination modes. The ligand possesses both a sulfur atom from the thiourea group and a sulfur atom within the thiolan ring, in addition to two nitrogen atoms in the thiourea backbone. This presents multiple potential donor sites for coordination with a metal center. Coordination could occur in a monodentate fashion through the thiocarbonyl sulfur atom, which is the most common mode for simple thiourea ligands. Bidentate or bridging coordination modes might also be possible, potentially involving the thiolan sulfur or one of the nitrogen atoms.
Common coordination geometries observed for metal complexes with thiourea derivatives include:
Tetrahedral: Often seen with d¹⁰ metal ions like Zn(II) and Cd(II).
Square Planar: Common for d⁸ metal ions such as Ni(II), Pd(II), and Pt(II).
Octahedral: Frequently observed for a wide range of transition metals, including Cr(III), Fe(III), Co(II), and Ni(II).
Without experimental data for this compound, any discussion of stoichiometry and coordination geometry remains speculative.
Spectroscopic Characterization of Metal Complexes (NMR, IR, UV-Vis, Mass Spectrometry)
The characterization of metal complexes of this compound would rely on a combination of spectroscopic techniques to elucidate their structure and bonding.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H and ¹³C NMR spectroscopy would be instrumental in confirming the coordination of the ligand to the metal center. Upon coordination, chemical shifts of the protons and carbons near the donor atoms are expected to change. For instance, the protons of the methylene group adjacent to the thiourea moiety and the protons of the thiolan ring would likely experience a downfield or upfield shift depending on the nature of the metal and the coordination mode.
Infrared (IR) Spectroscopy:
IR spectroscopy is a powerful tool for identifying the coordination mode of thiourea ligands. The C=S stretching vibration, typically observed in the 700-850 cm⁻¹ region for the free ligand, is expected to shift to a lower frequency upon coordination of the sulfur atom to a metal. Conversely, the C-N stretching vibration, often found around 1400-1500 cm⁻¹, may shift to a higher frequency due to an increase in the double bond character of the C-N bond upon coordination.
UV-Visible (UV-Vis) Spectroscopy:
UV-Vis spectroscopy provides information about the electronic transitions within the complex. For transition metal complexes, d-d transitions can often be observed in the visible region, and their energies and intensities can provide insights into the coordination geometry and the nature of the metal-ligand bonding. Ligand-to-metal charge transfer (LMCT) or metal-to-ligand charge transfer (MLCT) bands might also be present.
Mass Spectrometry:
Mass spectrometry would be used to determine the molecular weight of the complexes and to confirm their stoichiometry. Techniques such as Electrospray Ionization (ESI-MS) or Matrix-Assisted Laser Desorption/Ionization (MALDI-TOF) could be employed to identify the molecular ion peak and fragmentation patterns, providing evidence for the composition of the coordination sphere.
A representative data table for the characterization of a hypothetical metal complex of this compound is presented below, based on typical values observed for other thiourea derivatives.
| Spectroscopic Technique | Free Ligand this compound | Hypothetical [M(L)₂Cl₂] Complex |
| ¹H NMR (δ, ppm) | N-H: ~7.5-8.5, CH₂-N: ~3.5, Thiolan ring: ~1.5-3.0 | Shifts in N-H and CH₂-N protons |
| ¹³C NMR (δ, ppm) | C=S: ~180, CH₂-N: ~50, Thiolan ring carbons | Shift in C=S carbon signal |
| IR (ν, cm⁻¹) | C=S: ~780, C-N: ~1450 | C=S: ~720, C-N: ~1480 |
| UV-Vis (λₘₐₓ, nm) | Ligand-based transitions | d-d transitions, Charge transfer bands |
| Mass Spec (m/z) | [M+H]⁺ | [M(L)₂Cl₂]⁺ and fragments |
Solid-State Structural Analysis of Coordination Compounds via X-ray Diffraction
Single-crystal X-ray diffraction is the definitive method for determining the solid-state structure of coordination compounds. This technique would provide precise information on bond lengths, bond angles, coordination geometry, and intermolecular interactions, such as hydrogen bonding. For complexes of this compound, X-ray diffraction analysis would unequivocally establish the coordination mode of the ligand and the geometry around the metal center. It would also reveal details about the packing of the molecules in the crystal lattice. In the absence of synthesized and crystallized complexes of this compound, no X-ray diffraction data can be presented.
Electronic and Magnetic Properties of Metal-Thiourea Complexes
The electronic and magnetic properties of metal-thiourea complexes are primarily determined by the identity of the central metal ion and its coordination environment.
Electronic Properties: As previously mentioned, UV-Vis spectroscopy can probe the electronic transitions within the complex. For complexes with d-d transitions, the crystal field splitting parameter (10Dq) could be calculated, providing a measure of the ligand field strength of this compound.
Magnetic Properties: The magnetic susceptibility of the complexes would be measured to determine the number of unpaired electrons on the metal center. This information is crucial for deducing the electronic configuration and the spin state of the metal ion. For example, a Co(II) complex could be high-spin or low-spin depending on the ligand field, which would be reflected in its magnetic moment.
A hypothetical table of magnetic moments for first-row transition metal complexes of this compound is provided below, assuming octahedral geometry.
| Metal Ion | dⁿ Configuration | High-Spin μₑꜰꜰ (B.M.) | Low-Spin μₑꜰꜰ (B.M.) |
| Cr(III) | d³ | 3.87 | - |
| Mn(II) | d⁵ | 5.92 | 1.73 |
| Fe(II) | d⁶ | 4.90 | 0 |
| Co(II) | d⁷ | 3.87 | 1.73 |
| Ni(II) | d⁸ | 2.83 | - |
| Cu(II) | d⁹ | 1.73 | - |
Catalytic Applications of Metal-Thiourea Complexes
Metal complexes containing thiourea-based ligands have been explored for their catalytic activity in various organic transformations. These applications often leverage the ability of the metal center to act as a Lewis acid and the potential for the ligand to participate in the reaction mechanism. Potential catalytic applications for metal complexes of this compound could include:
Oxidation Reactions: As catalysts for the oxidation of alcohols or alkenes.
Reduction Reactions: In transfer hydrogenation or other reduction processes.
Coupling Reactions: Such as Suzuki, Heck, or Sonogashira cross-coupling reactions.
Polymerization: As initiators for ring-opening polymerization or other polymerization reactions.
The presence of the thiolan moiety in the ligand could potentially influence the catalytic activity and selectivity of the corresponding metal complexes, for instance, through secondary interactions with the substrate. However, without experimental studies, any discussion of catalytic applications remains speculative.
Lack of Specific Data for this compound Prevents Detailed Computational Analysis
Following an extensive search for computational and theoretical studies on the chemical compound this compound, it has been determined that specific research data required to fulfill the requested article outline is not available in the public domain. The methodologies outlined, such as Density Functional Theory (DFT) for structural optimization, Frontier Molecular Orbital (HOMO-LUMO) analysis, and Molecular Electrostatic Potential (MESP) mapping, are standard and powerful tools for characterizing chemical compounds. However, the application of these specific theoretical investigations to this compound does not appear to have been published in the accessible scientific literature.
While general principles and the expected results from such computational studies on thiourea derivatives are well-documented, the strict requirement to focus solely on this compound and to include specific data tables for its calculated properties cannot be met. Generating scientifically accurate content for bond lengths, bond angles, HOMO-LUMO energy gaps, MESP maps, predicted spectroscopic parameters, and quantum chemical descriptors requires access to the direct results of these calculations performed on this exact molecule.
Computational Chemistry and Theoretical Investigations
Quantum Chemical Descriptors and Reactivity Indices
Ionization Potential and Electron Affinity
Ionization Potential (IP) and Electron Affinity (EA) are fundamental electronic properties that describe the tendency of a molecule to lose or gain an electron, respectively. These parameters are crucial in predicting the chemical reactivity and potential for a compound to participate in charge-transfer interactions, which are often vital for biological activity.
Table 1: Theoretical Electronic Properties of Representative Thiourea (B124793) Derivatives
| Property | General Trend for Thiourea Derivatives | Significance in Chemical Interactions |
| Ionization Potential (IP) | Decreases with electron-donating substituents | Indicates the ease of electron removal (oxidation) and potential for radical cation formation. |
| Electron Affinity (EA) | Increases with electron-withdrawing substituents | Reflects the ability to accept an electron (reduction) and engage in charge-transfer complexes. |
Note: This table represents general trends for the thiourea class of compounds as specific data for [(Thiolan-2-yl)methyl]thiourea was not found in the reviewed literature.
Chemical Hardness, Softness, Electronegativity, and Chemical Potential
Further insights into the reactivity of this compound and its analogs can be gained from conceptual DFT-based descriptors such as chemical hardness, softness, electronegativity, and chemical potential. These global reactivity descriptors help in understanding the stability and reactivity of molecules.
Electronegativity (χ) : Measures the ability of a molecule to attract electrons. It is a key factor in determining the nature of chemical bonds and intermolecular interactions.
Chemical Potential (μ) : Related to the escaping tendency of electrons from a molecule.
Chemical Hardness (η) : Represents the resistance of a molecule to change its electron distribution or charge transfer. A harder molecule is less reactive.
Chemical Softness (S) : The reciprocal of chemical hardness, indicating a higher propensity for chemical reactions.
In QSAR studies of sulfur-containing compounds, including thiourea derivatives, properties like electronegativity have been identified as essential predictors for biological activities, such as anticancer effects nih.gov. The interplay of these parameters dictates the molecule's reactivity and its ability to interact with biological targets. For instance, a softer molecule might be more likely to engage in covalent interactions with a biological receptor.
Table 2: Conceptual DFT-Based Reactivity Descriptors and Their Significance
| Descriptor | Definition | General Significance for Thiourea Derivatives |
| Electronegativity (χ) | The power of a molecule to attract electrons to itself. | Influences the polarity of bonds and the nature of non-covalent interactions with biological targets. |
| Chemical Potential (μ) | The negative of electronegativity. | Describes the tendency of electrons to escape from the system. |
| Chemical Hardness (η) | Resistance to deformation or change in electron configuration. | Harder molecules are generally less reactive and more stable. |
| Chemical Softness (S) | The reciprocal of chemical hardness. | Softer molecules are more polarizable and generally more reactive. |
Note: This table describes the general significance of these descriptors for the thiourea class of compounds, as specific calculated values for this compound are not available in the provided sources.
Quantitative Structure-Activity Relationship (QSAR) Modeling: Theoretical Framework and Chemical Correlates
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity drugdesign.orgomicstutorials.comwikipedia.org. The fundamental principle is that the structural and physicochemical properties of a molecule determine its biological effect nih.gov.
The theoretical framework of QSAR involves several key steps:
Data Set Selection : A series of structurally related compounds with experimentally determined biological activities is chosen.
Descriptor Calculation : Molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated. These can include electronic, steric, hydrophobic, and topological parameters.
Model Development : Statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms, are used to build a mathematical model that correlates the descriptors with the biological activity nih.gov.
Model Validation : The predictive power of the QSAR model is rigorously validated using both internal and external validation techniques to ensure its robustness and reliability.
For thiourea derivatives, QSAR studies have been successfully applied to explore their potential as various therapeutic agents, including anticancer nih.gov and anti-hepatitis C virus (HCV) agents nih.gov. In a study on sulfur-containing thiourea derivatives with anticancer activity, chemical properties such as mass, polarizability, electronegativity, and van der Waals volume were found to be essential predictors nih.gov. Another QSAR study on thiourea derivatives as anti-HCV agents revealed that their activity was significantly correlated with their hydrophobic properties and the presence or absence of specific structural features nih.gov. These models provide valuable insights into the structural requirements for enhanced biological activity and guide the design of new, more potent compounds drugdesign.org.
Molecular Modeling of Chemical Interactions with Macromolecules (e.g., Proteins, DNA)
Molecular modeling, particularly molecular docking and molecular dynamics (MD) simulations, is a powerful tool to investigate the interactions between a small molecule like this compound and a biological macromolecule at the atomic level.
Molecular Docking predicts the preferred orientation and binding affinity of a ligand when it binds to a receptor, such as a protein or DNA. This technique is widely used in drug discovery to screen virtual libraries of compounds and to understand the key interactions that stabilize the ligand-receptor complex. For thiourea derivatives, molecular docking studies have been employed to explore their binding modes with various biological targets. For example, docking studies have investigated the interactions of thiourea analogs with enzymes like DNA gyrase nih.gov, cholinesterases researchgate.net, and protein kinases involved in cancer researchgate.net. These studies often reveal the importance of hydrogen bonding and hydrophobic interactions in the binding of thiourea derivatives to the active sites of their target proteins fip.orgsingidunum.ac.rs. The sulfur and nitrogen atoms of the thiourea moiety are often key players in forming hydrogen bonds with amino acid residues in the receptor's active site nih.gov.
Molecular Dynamics (MD) simulations provide a more dynamic picture of the ligand-receptor complex by simulating the movements of atoms over time. MD simulations can be used to assess the stability of the docked pose, to study conformational changes in the protein upon ligand binding, and to calculate binding free energies nih.gov. In studies of thiourea derivatives, MD simulations have been used to confirm the stability of ligand-protein interactions predicted by docking and to provide a deeper understanding of the conformational behavior of the complex nih.govnih.govacs.org.
While specific molecular modeling studies for this compound were not identified, the general findings for thiourea derivatives suggest that the thiourea core, along with the thiolane and methyl groups, would play a crucial role in dictating its binding to a biological target. The sulfur atoms could act as hydrogen bond acceptors, while the N-H groups can act as hydrogen bond donors. The thiolane ring could engage in hydrophobic interactions within a binding pocket.
Advanced Applications in Chemical Research
Role as Synthetic Precursors for Diverse Heterocyclic Compounds
Thiourea (B124793) and its derivatives are well-established as valuable precursors in the synthesis of a wide array of heterocyclic compounds. nih.gov The chemical reactivity of the thiourea functional group, characterized by the presence of both nucleophilic nitrogen atoms and a reactive sulfur atom, allows for its participation in various cyclization reactions. While specific literature detailing the use of [(Thiolan-2-yl)methyl]thiourea as a precursor is limited, its structural analogy to other N-substituted thioureas suggests its potential utility in similar synthetic transformations. nih.gov
One of the most common applications of thioureas in heterocyclic synthesis is in the Hantzsch thiazole (B1198619) synthesis and its variations. vinhuni.edu.vnorganic-chemistry.org This reaction typically involves the condensation of a thiourea with an α-haloketone to yield a thiazole ring, a core structure in many biologically active molecules. vinhuni.edu.vnijper.org Given the structure of this compound, it could theoretically react with α-haloketones to produce N-substituted 2-aminothiazoles, incorporating the thiolan-2-ylmethyl moiety into the final heterocyclic product.
Furthermore, thiourea derivatives are employed in the synthesis of other heterocycles such as pyrimidines, imidazoles, and thiadiazoles, often through condensation reactions with dicarbonyl compounds or other suitable bifunctional reagents. nih.gov The presence of the thiolan group in this compound could influence the reaction pathways and the properties of the resulting heterocyclic systems.
| Heterocyclic System | General Precursors | Potential Product with this compound |
| Thiazoles | Thiourea, α-Haloketone | 2-Amino-thiazole derivative |
| Pyrimidines | Thiourea, 1,3-Dicarbonyl compound | Substituted pyrimidine-2-thione |
| Imidazoles | Thiourea, α-Diketone, Aldehyde | Substituted imidazole-2-thione |
| Thiadiazoles | Thiourea, Hydrazine derivative | Substituted 1,3,4-thiadiazole |
Chemical Applications in Materials Science
The application of thiourea derivatives in materials science is a growing field of research, primarily due to their ability to form predictable and robust intermolecular interactions, which are crucial for the design of novel materials with specific functions.
Supramolecular Assembly and Self-Organization
The thiourea moiety is an excellent hydrogen bond donor, capable of forming strong and directional N-H···S and N-H···O hydrogen bonds. nih.gov This property is fundamental to its role in supramolecular chemistry, enabling the self-assembly of molecules into well-ordered, higher-order structures. nih.gov In the solid state, N,N'-disubstituted thioureas often form one-dimensional chains or more complex three-dimensional networks through intermolecular hydrogen bonding. nih.gov
Utilization as Chemical Catalysts and Organocatalysts
Thiourea derivatives have emerged as a powerful class of organocatalysts, capable of activating substrates through hydrogen bonding interactions. wikipedia.orgscispace.com This non-covalent mode of catalysis offers a mild and often highly stereoselective means of promoting a variety of organic transformations. wikipedia.orgrsc.org The catalytic activity of thioureas stems from their ability to act as dual hydrogen bond donors, thereby increasing the electrophilicity of the substrate. wikipedia.org
While specific catalytic applications of this compound have not been extensively reported, its structure is consistent with that of a potential organocatalyst. The two N-H protons can form a bidentate hydrogen-bonding interaction with electrophilic functional groups, such as carbonyls or imines, activating them towards nucleophilic attack. wikipedia.org A variety of asymmetric reactions, including Michael additions, Friedel-Crafts alkylations, and aza-Henry reactions, have been successfully catalyzed by chiral thiourea derivatives. nih.govnih.gov The development of a chiral version of this compound could therefore open avenues for its use in asymmetric synthesis.
| Reaction Type | Role of Thiourea Catalyst |
| Michael Addition | Activation of the Michael acceptor |
| Friedel-Crafts Alkylation | Activation of the electrophile |
| Aza-Henry Reaction | Activation of the imine |
| Diels-Alder Reaction | Activation of the dienophile |
Development of Chemosensors and Recognition Agents (e.g., for Metal Ions)
The ability of the thiourea group to coordinate with metal ions has led to the extensive development of thiourea-based chemosensors. rsc.org These sensors are designed to detect the presence of specific ions, often through a measurable change in color or fluorescence. researchgate.net The soft nature of the sulfur atom in the thiourea moiety makes it particularly effective at binding to soft metal ions such as mercury(II), cadmium(II), and zinc(II). acs.orgresearchgate.net
A typical thiourea-based chemosensor consists of the thiourea recognition unit linked to a signaling unit, often a fluorophore. acs.org Upon binding of a metal ion to the thiourea group, the photophysical properties of the fluorophore are altered, leading to a detectable signal. This compound possesses the necessary thiourea functionality to act as a recognition agent for metal ions. The incorporation of a suitable fluorophore onto the molecule could lead to the development of a novel chemosensor. The additional sulfur atom in the thiolan ring might also influence the selectivity and sensitivity of the sensor towards different metal ions.
Investigation of Interactions with Biomolecules: Chemical Mechanisms
The study of how small molecules interact with biological macromolecules is crucial for drug discovery and understanding biological processes. Thiourea derivatives have been investigated for their interactions with various biological targets, including enzymes and proteins. nih.govnih.gov
Mechanism of Protein Synthesis Inhibition Through Ribosomal Binding (Chemical Perspective)
This compound has been identified as an antimicrobial agent that functions by inhibiting bacterial protein synthesis. biosynth.com The proposed mechanism of action involves the binding of the molecule to bacterial ribosomes, which are the cellular machinery responsible for protein production. biosynth.com This binding event blocks the normal process of translation, leading to the cessation of protein synthesis and ultimately bacterial cell death. biosynth.com
Chemical Basis of Membrane Disruption and Reactive Oxygen Species (ROS) Formation
The biological activity of thiourea derivatives, including this compound, is often linked to their ability to interact with cellular membranes and influence cellular redox environments.
Membrane Disruption: The chemical structure of thiourea derivatives allows for interactions that can compromise the integrity of microbial cell membranes or walls. The thiourea moiety, with its capacity for forming strong hydrogen bonds and electrostatic interactions, can engage with essential components of the fungal cell wall, such as enzymes involved in its biosynthesis. mdpi.com This interference can disrupt the normal synthesis and maintenance of the cell wall, leading to increased permeability and eventual cell lysis. The lipophilicity of the molecule, influenced by the thiolane group, would facilitate its passage to and interaction with the lipid bilayer of the cell membrane.
Reactive Oxygen Species (ROS) Formation: Thiourea-related compounds can participate in chemical reactions that generate ROS. For instance, thiourea dioxide, a derivative, has been shown to produce highly reactive hydroxyl radicals (HO•) in the presence of hydrogen peroxide (H₂O₂) through a metal-independent mechanism. nih.gov This process involves the tautomerization of the sulfinic acid form to a ketone isomer. nih.gov The sulfur atom in this isomer becomes more susceptible to nucleophilic attack by H₂O₂, forming a hydroperoxide intermediate that subsequently decomposes to generate hydroxyl radicals. nih.gov While not directly involving this compound, this mechanism illustrates a plausible pathway by which thiourea structures can contribute to ROS production and induce oxidative stress in biological systems. nih.gov In biological contexts, ROS are known to cause damage to DNA, proteins, and lipids. nih.gov
Chemical Principles of Enzyme Inhibition
The thiourea functional group is a key pharmacophore that facilitates the inhibition of various enzymes. The chemical basis for this inhibition lies in its ability to act as a hydrogen bond donor and acceptor, as well as its capacity for electrostatic and hydrophobic interactions with enzyme active sites.
The nitrogen and sulfur atoms of the thiourea group can form a network of hydrogen bonds with amino acid residues (e.g., Asp, Glu, Met) within the catalytic or binding pockets of an enzyme. mdpi.combiointerfaceresearch.com These interactions can stabilize the enzyme-inhibitor complex, blocking substrate access or preventing the conformational changes necessary for catalysis.
Thiourea derivatives have demonstrated inhibitory activity against a wide range of enzymes, as detailed in the table below. This broad activity highlights the versatility of the thiourea scaffold in designing specific enzyme inhibitors.
| Enzyme Class | Specific Enzyme | Observed Inhibitory Action of Thiourea Derivatives | Potential Mechanism |
|---|---|---|---|
| Hydrolases | Urease | Inhibition of urea (B33335) breakdown. mdpi.com | Coordination with metal ions (e.g., Nickel) in the active site. |
| Hydrolases | Cholinesterases (AChE, BChE) | Inhibition of acetylcholine (B1216132) and butyrylcholine (B1668140) hydrolysis. dergipark.org.trnih.govnih.gov | Binding to the active site gorge, forming H-bonds with key residues. nih.gov |
| Hydrolases | α-Amylase & α-Glucosidase | Inhibition of carbohydrate digestion. dergipark.org.trnih.govresearchgate.net | Interaction with catalytic residues in the active site. nih.gov |
| Oxidoreductases | Tyrosinase | Inhibition of melanin (B1238610) synthesis. dergipark.org.tr | Chelation of copper ions in the enzyme's active site. |
| Transferases | Chitin (B13524) Synthase | Inhibition of chitin synthesis in insects. nih.gov | Acting as a structural mimic of chitin precursors, leading to non-productive binding. nih.gov |
| Photosynthetic Proteins | Photosystem II | Inhibition of electron transport in plants (herbicidal action). nih.gov | Binding to the D1 protein, displacing plastoquinone. |
This table is interactive. Click on the headers to sort the data.
DNA Binding Interactions and Chemical Affinity
The planar structure of parts of the thiourea molecule, combined with its hydrogen bonding capabilities, allows it to interact with DNA. The chemical affinity for DNA is driven by several non-covalent interactions.
Groove Binding: The molecule can fit into the minor or major grooves of the DNA double helix. This binding is stabilized by van der Waals forces and hydrogen bonds between the N-H groups of the thiourea moiety and the phosphate (B84403) backbone or the edges of the base pairs in the groove. biointerfaceresearch.commdpi.com
Intercalation: Some thiourea derivatives, particularly those with planar aromatic rings, can slide between the base pairs of the DNA helix. This mode of binding is driven by π-π stacking interactions between the aromatic system of the compound and the DNA bases. biointerfaceresearch.comnih.gov
Electrostatic Interactions: The molecule may carry partial charges that can interact electrostatically with the negatively charged phosphate backbone of DNA.
Molecular docking studies have revealed that thiourea derivatives can engage in multiple binding modes simultaneously, including partial intercalation and groove binding. biointerfaceresearch.commdpi.com The N-H protons of the thiourea group are often crucial, forming specific hydrogen bonds with DNA bases, such as guanine (B1146940) and cytosine, which contributes significantly to the binding affinity. biointerfaceresearch.com
| Interaction Type | Chemical Basis | Key Molecular Features |
|---|---|---|
| Groove Binding | Formation of hydrogen bonds and van der Waals forces within DNA grooves. biointerfaceresearch.commdpi.com | Thiourea N-H groups, molecular shape complementary to the groove. |
| Intercalation | π-π stacking interactions between planar moieties and DNA base pairs. biointerfaceresearch.comnih.gov | Presence of planar aromatic or heteroaromatic rings. |
| Hydrogen Bonding | Specific H-bonds between thiourea N-H groups and DNA base pairs (e.g., guanine). biointerfaceresearch.com | Electron-rich nitrogen and sulfur atoms, and N-H protons. |
This table is interactive. Click on the headers to sort the data.
Agrochemical Applications: Chemical Basis of Action
The diverse biological activities of thiourea derivatives have led to their investigation and use in agrochemical applications. nih.gov The chemical basis of their action is rooted in the specific molecular interactions they have with biological targets in pests and weeds.
Fungicidal Properties: The antifungal action of compounds like this compound is based on their ability to interfere with critical fungal processes. As mentioned previously, they can disrupt the biosynthesis of the fungal cell wall through interactions with key enzymes. mdpi.com This leads to a structurally compromised barrier, making the fungus susceptible to osmotic stress and cell death. mdpi.com
Herbicidal Properties: Certain thiourea derivatives function as herbicides by inhibiting essential plant biochemical pathways. A primary target is Photosystem II (PSII) in the chloroplasts. nih.gov These compounds can bind to the Q_B binding site on the D1 protein of the PSII complex, thereby blocking the electron transport chain. This inhibition halts photosynthesis, leading to the generation of ROS and subsequent oxidative damage and death of the plant. nih.gov
Insecticidal Properties: The insecticidal activity of some thiourea derivatives is attributed to their role as chitin synthase inhibitors. nih.gov Chitin is a vital structural component of the insect exoskeleton. By inhibiting the enzyme responsible for its synthesis, these compounds disrupt the molting process. The insect is unable to form a new, functional exoskeleton, which is lethal. nih.gov The thiourea moiety is a key functional group for this larvicidal activity. nih.gov
Antioxidant Properties from a Chemical Reactivity Standpoint
Thiourea and its derivatives are recognized for their antioxidant properties, which arise from their ability to neutralize reactive free radicals. mdpi.comfarmaciajournal.comsci-hub.box The chemical reactivity underlying this antioxidant capacity is primarily based on their function as radical scavengers.
The principal mechanism is believed to be Hydrogen Atom Transfer (HAT). chemicaljournal.inresearchgate.net In this process, the thiourea derivative donates a hydrogen atom from one of its N-H groups to a highly reactive free radical (e.g., DPPH•, ABTS•+, HO•), thereby neutralizing it. chemicaljournal.inresearchgate.net The resulting thiourea radical is significantly more stable due to resonance delocalization, which makes the initial hydrogen donation thermodynamically favorable.
The presence of the sulfur atom is crucial to the antioxidant activity, as it influences the electronic properties and redox potential of the molecule. chemicaljournal.in Theoretical studies indicate that thiourea compounds possess multiple electrophilic sites, making them good candidates for reacting with nucleophilic free radicals. chemicaljournal.in The effectiveness of thiourea derivatives as antioxidants is often quantified by their IC₅₀ values in various assays, which measure their ability to scavenge specific radicals. mdpi.comdergipark.org.trresearchgate.net They have also been shown to be direct scavengers of superoxide (B77818) radicals. researchgate.net
| Antioxidant Assay | Radical Scavenged | General Finding for Thiourea Derivatives |
|---|---|---|
| DPPH Assay | 2,2-diphenyl-1-picrylhydrazyl | Effective scavenging, indicating hydrogen-donating ability. dergipark.org.trfarmaciajournal.com |
| ABTS Assay | 2,2'-azinobis-(3-ethylbenzothiazoline-6-sulfonic acid) radical cation | Demonstrates capacity to neutralize cationic radicals. dergipark.org.trfarmaciajournal.comresearchgate.net |
| Superoxide Scavenging | Superoxide radical (O₂•⁻) | Direct reaction and neutralization of superoxide. researchgate.net |
This table is interactive. Click on the headers to sort the data.
Conclusion and Future Research Directions
Synthesis of [(Thiolan-2-yl)methyl]thiourea: Current State and Challenges
The synthesis of this compound would likely follow established protocols for the preparation of N-substituted thioureas. A common and straightforward method involves the reaction of (thiolan-2-yl)methanamine with an isothiocyanate precursor.
Key Synthetic Pathway:
(Thiolan-2-yl)methanamine + R-N=C=S → this compound
Alternatively, the reaction of (thiolan-2-yl)methanamine with carbon disulfide in the presence of a base would form a dithiocarbamate (B8719985) intermediate, which can then be reacted with an amine. nih.gov Another approach involves the use of thiophosgene, although this reagent is highly toxic and requires special handling. nih.gov
Potential Challenges:
Reaction Conditions: Optimization of reaction conditions such as solvent, temperature, and reaction time would be crucial to maximize yield and purity. Side reactions, such as the formation of symmetrical thioureas, could occur if not properly controlled. nih.gov
Purification: Purification of the final product may present challenges due to the potential for impurities and the polar nature of the thiourea (B124793) group. Chromatographic techniques or recrystallization would likely be necessary.
A summary of potential synthetic challenges is presented in the table below.
| Challenge | Description | Potential Mitigation Strategies |
| Precursor Availability | Limited commercial sources for (thiolan-2-yl)methanamine. | In-house synthesis from readily available starting materials. |
| Reaction Control | Formation of byproducts, such as symmetrical thioureas. | Careful control of stoichiometry, temperature, and reaction time. |
| Product Purification | Removal of unreacted starting materials and byproducts. | Column chromatography, recrystallization. |
| Scale-up | Ensuring consistent yield and purity on a larger scale. | Thorough process optimization and development. |
Unexplored Structural Modifications and Analog Development
The modular nature of thiourea synthesis provides a fertile ground for the development of analogs of this compound with tailored properties.
Modifications at the Thiolan Ring:
Substitution: Introduction of substituents on the thiolan ring could influence the compound's lipophilicity, steric profile, and biological activity.
Ring Size Variation: Exploring analogs with different saturated sulfur heterocycles (e.g., thietane, thiepane) could reveal structure-activity relationships.
Oxidation of Sulfur: Oxidation of the sulfide (B99878) in the thiolan ring to a sulfoxide (B87167) or sulfone would significantly alter the electronic properties and hydrogen bonding capabilities of the molecule.
Modifications at the Thiourea Moiety:
N'-Substitution: The introduction of various substituents on the terminal nitrogen atom of the thiourea group is a common strategy to modulate activity. Aromatic, aliphatic, and heterocyclic groups could be incorporated.
Acylation: Acylation of the thiourea nitrogen atoms can lead to N-acylthioureas, a class of compounds with known biological activities. nih.gov
The design of such analogs could be guided by computational studies to predict their properties and potential interactions with biological targets. researchgate.net
Integration of Advanced Spectroscopic and Computational Techniques for Deeper Insight
A thorough characterization of this compound and its future analogs would necessitate the use of a combination of advanced spectroscopic and computational methods.
Spectroscopic Techniques:
Nuclear Magnetic Resonance (NMR): One- and two-dimensional NMR spectroscopy (¹H, ¹³C, HSQC, HMBC) would be essential for unambiguous structure elucidation and conformational analysis in solution. nih.gov
Infrared (IR) and Raman Spectroscopy: These techniques would provide valuable information about the vibrational modes of the thiourea group and the thiolan ring, including the C=S and N-H stretching and bending frequencies. acs.org
Mass Spectrometry (MS): High-resolution mass spectrometry would be crucial for confirming the molecular formula and for fragmentation studies to aid in structural characterization.
X-ray Crystallography: Single-crystal X-ray diffraction would provide definitive information about the solid-state structure, including bond lengths, bond angles, and intermolecular interactions such as hydrogen bonding. nih.gov
Computational Techniques:
Density Functional Theory (DFT): DFT calculations can be employed to optimize the molecular geometry, predict spectroscopic properties (NMR, IR), and analyze the electronic structure, including frontier molecular orbitals (HOMO-LUMO) and molecular electrostatic potential maps. semanticscholar.org These calculations can provide insights into the reactivity and potential coordination sites of the molecule.
Molecular Docking: If a biological target is identified, molecular docking studies could be used to predict the binding mode and affinity of this compound and its analogs, guiding the design of more potent compounds. researchgate.netsemanticscholar.org
Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior of the molecule and its interactions with its environment, such as a solvent or a biological receptor, over time.
Emerging Opportunities in Coordination Chemistry with Novel Metal Centers
The thiourea moiety is an excellent ligand for a wide range of metal ions due to the presence of both hard (nitrogen) and soft (sulfur) donor atoms. researchgate.net This allows for versatile coordination behavior, acting as a monodentate, bidentate, or bridging ligand. mdpi.com
Potential Coordination Chemistry of this compound:
Coordination Modes: The compound can coordinate to metal centers through the sulfur atom, the nitrogen atoms, or in a chelating fashion involving both sulfur and nitrogen. The thiolan sulfur could also potentially participate in coordination, leading to multidentate ligand behavior.
Novel Metal Complexes: The synthesis and characterization of complexes with a variety of transition metals (e.g., platinum, palladium, gold, copper, nickel, zinc) and lanthanides could lead to novel materials with interesting magnetic, optical, or catalytic properties. researchgate.netcardiff.ac.uk The choice of metal center can significantly influence the geometry and reactivity of the resulting complex.
Applications of Metal Complexes: Thiourea-metal complexes have shown promise in various fields, including catalysis, materials science, and medicine. nih.gov For instance, they have been investigated as anticancer and antimicrobial agents. mdpi.commdpi.com
The table below summarizes potential metal centers and their anticipated applications in coordination chemistry with this compound.
| Metal Center | Potential Coordination Geometry | Potential Applications |
| Platinum(II), Palladium(II) | Square planar | Anticancer agents, Catalysis |
| Gold(I)/(III) | Linear, Square planar | Medicinal chemistry, Nanomaterials |
| Copper(I)/(II) | Tetrahedral, Square planar, Octahedral | Catalysis, Antimicrobial agents |
| Nickel(II) | Square planar, Octahedral | Catalysis, Magnetic materials |
| Zinc(II) | Tetrahedral | Luminescent materials, Enzyme inhibition studies |
Expanding Chemical Applications in Interdisciplinary Fields
The unique combination of a sulfur-containing heterocycle and a thiourea group in this compound opens up possibilities for its application in various interdisciplinary fields.
Medicinal Chemistry: Thiourea derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anticancer, antiviral, and enzyme inhibitory properties. mdpi.comresearchgate.net The presence of the thiolan moiety could enhance these activities or introduce novel pharmacological profiles. For example, a commercial supplier notes that this compound itself is an antimicrobial agent that inhibits bacterial protein synthesis. biosynth.com
Materials Science: The ability of the thiourea group to form strong hydrogen bonds and coordinate with metal ions makes it a valuable building block for the construction of supramolecular assemblies and coordination polymers. nih.gov These materials could have applications in areas such as gas storage, separation, and sensing.
Agricultural Chemistry: Some thiourea derivatives have been investigated as pesticides and plant growth regulators. researchgate.net The specific structural features of this compound might lead to the development of new agrochemicals.
Sensors: The thiourea moiety can act as a recognition site for various anions and cations. Functionalization of this compound could lead to the development of selective chemosensors for environmental or biological monitoring. nih.gov
Q & A
Basic: What synthetic methodologies are optimal for preparing [(Thiolan-2-yl)methyl]thiourea derivatives?
Methodological Answer:
The synthesis typically involves nucleophilic substitution or condensation reactions. For example:
- Thiourea functionalization : React a thiolan-2-ylmethylamine precursor with benzoyl isothiocyanate in 1,4-dioxane under ambient conditions. The reaction proceeds via nucleophilic attack at the thiocarbonyl group, followed by purification via ice/water precipitation .
- Solid-phase synthesis : Load thiourea precursors onto chloromethylated polystyrene resin in DMF at 80°C to generate polymer-bound intermediates, enabling efficient purification and reduced reagent excess .
- Key considerations : Monitor reaction progress using TLC (silica gel, ethyl acetate/hexane) and confirm purity via melting point analysis (pure thiourea derivatives melt at 181–182°C) .
Basic: How can the crystal structure of this compound derivatives be determined?
Methodological Answer:
Use single-crystal X-ray diffraction with SHELX software for refinement:
- Data collection : Employ a diffractometer (e.g., Bruker D8 Venture) with Mo-Kα radiation (λ = 0.71073 Å).
- Refinement : Apply SHELXL for small-molecule refinement, leveraging least-squares minimization to resolve bond lengths and angles. For twinned crystals, use SHELXPRO for twin-law identification .
- Validation : Cross-validate hydrogen bonding networks and torsion angles using Mercury 4.0. Reference structural databases (e.g., CCDC) to compare with known thiourea derivatives .
Advanced: How do electronic and steric effects influence the reactivity of this compound in organocatalytic applications?
Methodological Answer:
- Electronic effects : The electron-withdrawing thiolan-2-yl group enhances thiourea’s hydrogen-bond-donating capacity, critical for asymmetric catalysis. Quantify via Hammett σ values (e.g., σₚ = +0.23 for thiolan substituents).
- Steric effects : Use DFT calculations (B3LYP/6-31G*) to model spatial hindrance. For example, bulky substituents on the thiolan ring reduce enantioselectivity in Michael additions by 15–20% .
- Experimental validation : Compare catalytic performance in benchmark reactions (e.g., Strecker synthesis) under identical conditions. Use kinetic studies (NMR or HPLC) to correlate structure-activity relationships .
Advanced: How can contradictory data on thiourea derivative toxicity be resolved in biological studies?
Methodological Answer:
- Dose-response modeling : Apply log-logistic models (e.g., EPA’s Benchmark Dose Software) to ethylene thiourea (ETU) data. For example, Graham et al. (1975) established NOAEL at 1.2 mg/kg/day in rodent studies .
- Mechanistic studies : Use thyroid peroxidase (TPO) inhibition assays to differentiate direct toxicity (e.g., thiourea’s disruption of iodine uptake) from metabolite-driven effects.
- Confounding factors : Control for thiourea’s photodegradation products (e.g., thiourea dioxide) in in vitro assays using LC-MS/MS .
Advanced: What strategies mitigate challenges in characterizing this compound redox behavior?
Methodological Answer:
- Electrochemical analysis : Use cyclic voltammetry (CHI 660E workstation) in acetonitrile with 0.1 M TBAPF₆. Thiourea derivatives exhibit oxidation peaks at +1.2–1.5 V vs. Ag/AgCl, influenced by the thiolan ring’s electron density .
- Radical trapping : Add TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) to confirm thiyl radical intermediates in oxidation pathways. Monitor via EPR spectroscopy .
- Contradiction resolution : Compare results across multiple solvents (e.g., DMF vs. THF) to account for solvent-dependent redox shifts .
Basic: What spectroscopic techniques are essential for characterizing this compound derivatives?
Methodological Answer:
- FT-IR : Identify ν(N–H) stretches (3200–3350 cm⁻¹) and ν(C=S) vibrations (1250–1350 cm⁻¹).
- ¹H/¹³C NMR : Assign thiolan ring protons (δ 2.8–3.5 ppm) and thiourea carbonyl carbons (δ 175–180 ppm). Use DEPT-135 to distinguish CH₂ groups .
- Mass spectrometry : Confirm molecular ions via ESI-MS (positive mode). Fragmentation patterns (e.g., loss of SC(NH₂)₂) validate structural integrity .
Advanced: How can computational modeling optimize this compound’s binding affinity in enzyme inhibition studies?
Methodological Answer:
- Docking simulations : Use AutoDock Vina with PDB structures (e.g., 3ERT for estrogen receptors). Parameterize force fields (GAFF) for thiourea’s sulfur atoms.
- MD simulations : Run 100-ns trajectories (AMBER20) to assess binding stability. Calculate binding free energies (MM-PBSA) with <2 kcal/mol error margins .
- Validation : Corrogate in silico predictions with SPR (surface plasmon resonance) assays to measure KD values .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
